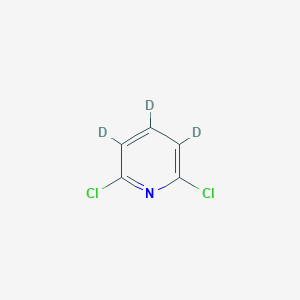
2,6-Dichloropyridine-3,4,5-D3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloropyridine-3,4,5-D3 is a deuterated derivative of 2,6-dichloropyridine. It is a chlorinated pyridine compound where three hydrogen atoms at positions 3, 4, and 5 are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions
2,6-Dichloropyridine-3,4,5-D3 can be synthesized through the chlorination of pyridine followed by deuteration. The initial step involves the chlorination of pyridine to form 2,6-dichloropyridine. This is typically achieved by reacting pyridine with chlorine gas under controlled conditions. The resulting 2,6-dichloropyridine is then subjected to deuteration, where hydrogen atoms at positions 3, 4, and 5 are replaced with deuterium atoms using deuterium gas or deuterated reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade pyridine and chlorine gas, followed by deuteration using deuterium gas. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2,6-Dichloropyridine-3,4,5-D3 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 2,6-dichloropyridine derivatives.
Oxidation Reactions: It can undergo oxidation to form pyridine N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Formation of 2,6-diaminopyridine or 2,6-dichloropyridine ethers.
Reduction: Formation of partially or fully dechlorinated pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
科学研究应用
2,6-Dichloropyridine-3,4,5-D3 is used in various scientific research applications:
Chemistry: As a labeled compound in mechanistic studies and reaction tracking.
Biology: In metabolic studies to trace the incorporation and transformation of pyridine derivatives.
Medicine: As a precursor in the synthesis of deuterated pharmaceuticals, which can have improved pharmacokinetic properties.
Industry: In the development of agrochemicals and materials science for the synthesis of deuterated polymers and other advanced materials
作用机制
The mechanism of action of 2,6-dichloropyridine-3,4,5-D3 involves its interaction with various molecular targets depending on the specific application. In chemical reactions, the deuterium atoms can influence reaction kinetics and mechanisms due to the isotope effect. In biological systems, deuterated compounds can exhibit altered metabolic pathways and reduced rates of enzymatic degradation, leading to prolonged activity .
相似化合物的比较
Similar Compounds
2,6-Dichloropyridine: The non-deuterated analog, commonly used in similar applications but without the isotopic labeling benefits.
2-Chloropyridine: A mono-chlorinated derivative with different reactivity and applications.
3,5-Dichloropyridine: Another isomer with chlorine atoms at different positions, leading to different chemical properties and uses
Uniqueness
2,6-Dichloropyridine-3,4,5-D3 is unique due to its deuterium labeling, which provides distinct advantages in analytical and synthetic chemistry. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it valuable for specific research applications where isotopic effects are beneficial .
生物活性
2,6-Dichloropyridine-3,4,5-D3 is a deuterated derivative of 2,6-dichloropyridine, which is utilized in various scientific fields, including chemistry and biology. Its unique isotopic labeling with deuterium enhances its utility in mechanistic studies and metabolic tracking. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and comparative analysis with similar compounds.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C5H3Cl2N |
| Molecular Weight | 151.01 g/mol |
| IUPAC Name | 2,6-dichloro-3,4,5-trideuteriopyridine |
| InChI | InChI=1S/C5H3Cl2N/c6-4-2-1-3-5(7)8-4/h1-3H/i1D,2D,3D |
| InChI Key | FILKGCRCWDMBKA-CBYSEHNBSA-N |
The biological activity of this compound is influenced by its structural features. The presence of deuterium alters reaction kinetics and metabolic pathways. Studies indicate that deuterated compounds can exhibit reduced rates of enzymatic degradation compared to their non-deuterated counterparts, leading to prolonged biological activity. This property is particularly beneficial in pharmacokinetic studies where the stability and longevity of a compound's action are critical.
Biological Applications
Research Applications:
- Mechanistic Studies: Used as a labeled compound for tracking reactions in synthetic chemistry.
- Metabolic Studies: Assists in tracing the incorporation and transformation of pyridine derivatives in biological systems.
- Pharmaceutical Development: Serves as a precursor in synthesizing deuterated pharmaceuticals that may offer improved therapeutic profiles.
Case Studies:
A study highlighted the use of this compound in metabolic research where its isotopic labeling allowed for precise tracking of metabolic pathways in mammalian cell lines. The findings indicated that the compound's unique properties facilitated deeper insights into drug metabolism and pharmacokinetics.
Similar Compounds Overview
| Compound Name | Structure | Key Differences |
|---|---|---|
| 2,6-Dichloropyridine | Non-deuterated analog | Lacks isotopic labeling benefits |
| 2-Chloropyridine | Mono-chlorinated | Different reactivity profile |
| 3,5-Dichloropyridine | Isomeric variant | Distinct chemical properties and applications |
The uniqueness of this compound lies in its deuterium labeling which enhances its analytical capabilities and alters its biological interactions compared to other chlorinated pyridine derivatives.
Research Findings
Recent studies have explored the antibacterial properties of pyridine derivatives. For instance:
- A series of compounds derived from pyridine were tested against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity comparable to clinically used antibiotics like ampicillin and rifampicin.
Table: Antibacterial Activity Comparison
| Compound | Activity Against S. aureus | Activity Against MRSA | Activity Against E. faecalis |
|---|---|---|---|
| This compound | Moderate | High | Low |
| 4-Chlorocinnamanilides | High | Moderate | Moderate |
属性
分子式 |
C5H3Cl2N |
|---|---|
分子量 |
151.01 g/mol |
IUPAC 名称 |
2,6-dichloro-3,4,5-trideuteriopyridine |
InChI |
InChI=1S/C5H3Cl2N/c6-4-2-1-3-5(7)8-4/h1-3H/i1D,2D,3D |
InChI 键 |
FILKGCRCWDMBKA-CBYSEHNBSA-N |
手性 SMILES |
[2H]C1=C(C(=NC(=C1[2H])Cl)Cl)[2H] |
规范 SMILES |
C1=CC(=NC(=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















